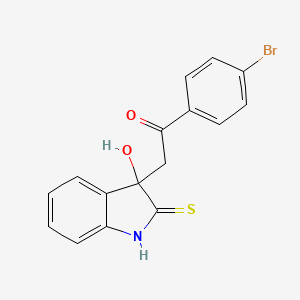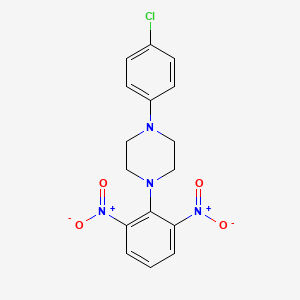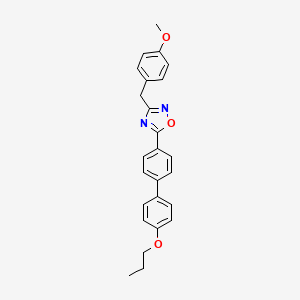
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in cancer cell metabolism. It has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone binds to the active site of glutaminase, inhibiting its activity and reducing the production of glutamate, a key metabolite in cancer cell metabolism. This leads to a decrease in ATP production, which is essential for cancer cell growth and survival. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been shown to be selective for cancer cells, sparing normal cells, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been shown to induce apoptosis in cancer cells, reduce cell proliferation, and inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been tested in non-cancerous cells and has shown no significant toxicity, indicating its selectivity for cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has several advantages for lab experiments, including its selectivity for cancer cells, its ability to sensitize cancer cells to other chemotherapeutic agents, and its potential as a combination therapy. However, 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has limitations, including its low solubility and stability, which can affect its efficacy in in vivo studies.
Direcciones Futuras
For 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone research include the development of more stable and soluble analogs and the optimization of dosing and delivery methods.
Métodos De Síntesis
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-bromobenzaldehyde, which is then reacted with 3-hydroxy-2-thioxo-2,3-dihydro-1H-indole to form the intermediate product. The final step involves the reaction of the intermediate product with ethyl chloroacetate to yield 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone. The synthesis of 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been optimized to increase yield and purity, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively inhibit glutaminase, an enzyme involved in glutamine metabolism, which is essential for cancer cell growth and survival. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in reducing cell proliferation and inducing cell death. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has also been tested in animal models, showing significant anti-tumor effects.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(3-hydroxy-2-sulfanylidene-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-11-7-5-10(6-8-11)14(19)9-16(20)12-3-1-2-4-13(12)18-15(16)21/h1-8,20H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKWLYXGDIYMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=S)N2)(CC(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-(3-hydroxy-2-sulfanylidene-1H-indol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5143310.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)

![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)
![1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)
![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)
![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)

![7-benzoyl-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143411.png)